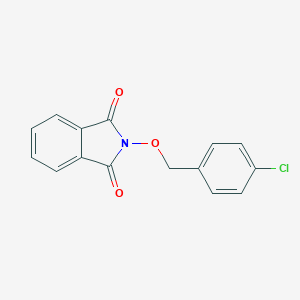
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C15H10ClNO3 It is known for its unique structure, which includes a chlorobenzyl group attached to an isoindole dione core
Mechanism of Action
Target of Action
The compound 2-[(4-chlorobenzyl)oxy]-1H-isoindole-1,3(2H)-dione has been found to exhibit promising broad-spectrum antibacterial activity against various pathogens, including Pseudomonas aeruginosa , Staphylococcus aureus , Bacillus subtilis , and Proteus vulgaris . It also shows potent and selective inhibition of Monoamine Oxidase B (MAO-B) , an enzyme that plays a crucial role in the metabolism of monoamine neurotransmitters in the brain.
Mode of Action
The compound interacts with its targets, leading to significant changes in their function. As a MAO-B inhibitor, the compound prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability .
Biochemical Pathways
The compound affects several biochemical pathways. In the human brain, by inhibiting MAO-B, the compound increases the levels of monoamine neurotransmitters, which can have various downstream effects, including mood regulation .
Pharmacokinetics
One study suggests that a similar compound has rapid blood-brain barrier penetration, indicating good bioavailability .
Result of Action
The compound’s antibacterial action results in the death of various bacterial pathogens, potentially making it useful in treating bacterial infections . Its inhibition of MAO-B can increase the levels of monoamine neurotransmitters in the brain, which may have potential applications in treating neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione typically involves the reaction of 4-chlorobenzyl alcohol with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or xylene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize waste, making the process cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include carboxylic acids, alcohol derivatives, and substituted isoindole dione compounds .
Scientific Research Applications
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.
Comparison with Similar Compounds
2-((4-Chlorobenzyl)oxy)isoindoline-1,3-dione can be compared with other similar compounds such as:
7-[(4-chlorobenzyl)oxy]-2H-chromen-2-one: This compound also contains a chlorobenzyl group but is based on a chromenone core.
7-[(3-chlorobenzyl)oxy]-2-oxo-2H-chromene-4-carbaldehyde: Another related compound with a chromene core, known for its potential as an enzyme inhibitor.
The uniqueness of this compound lies in its isoindole dione core, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVJTIVMISRPNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6,8-dichloro-N'-(2-pyridinyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B503402.png)
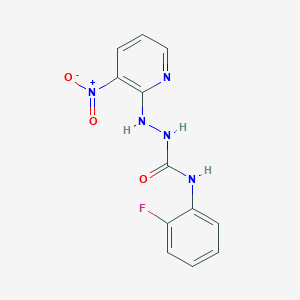
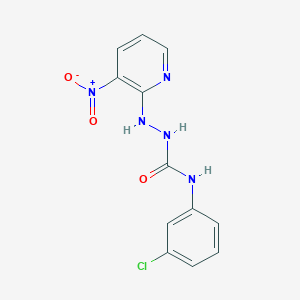

![1-(5-Nitropyridin-2-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B503409.png)

![N-[3-(benzyloxy)-2-pyridinyl]-N'-(4-chlorophenyl)urea](/img/structure/B503413.png)
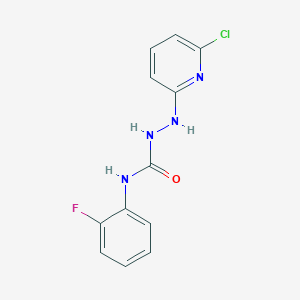

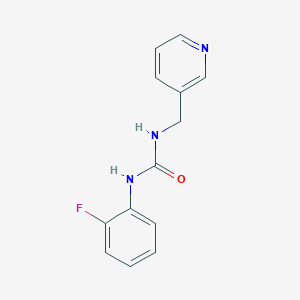
![N-allyl-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503417.png)
![N-(2-chlorophenyl)-N'-[2-(2-pyridinyl)ethyl]urea](/img/structure/B503418.png)
![6-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B503421.png)
![2-{[(2,6-Dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methyl]sulfanyl}propanoic acid](/img/structure/B503423.png)
